molecular formula C22H26N2O4 B266999 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B266999
M. Wt: 382.5 g/mol
InChI Key: WFQNQYONXQTVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide acts as a selective inhibitor of the BTK enzyme, which is a key component of the BCR pathway. By blocking BTK, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can prevent the activation of downstream signaling pathways that promote the growth and survival of cancer cells. Additionally, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of other kinases, including AKT and mTOR, which further contribute to its antitumor effects.
Biochemical and Physiological Effects
In preclinical studies, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation and migration. The compound has also been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which can further contribute to its antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, like many other small molecule inhibitors, 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may have limitations in terms of its efficacy and toxicity in clinical settings.

Future Directions

There are several potential future directions for the research and development of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. These include:
1. Combination therapy: 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its antitumor effects.
2. Biomarker identification: The identification of biomarkers that can predict response to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify patients who are most likely to benefit from the drug.
3. Resistance mechanisms: The study of resistance mechanisms to 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide may help to identify new targets for drug development and to improve patient outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in different types of cancer and patient populations.

Synthesis Methods

The synthesis of 2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanmethanol, followed by the reaction with isopropoxyamine and the coupling with 4-nitrophenyl isocyanate. The final product is obtained through the reduction of the nitro group with palladium on carbon.

Scientific Research Applications

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit several key signaling pathways that are involved in the growth and survival of cancer cells, including the B-cell receptor (BCR) pathway, the NF-κB pathway, and the PI3K/AKT/mTOR pathway.

properties

Product Name

2-isopropoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-2-propan-2-yloxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-20-8-4-3-7-19(20)22(26)24-17-11-9-16(10-12-17)21(25)23-14-18-6-5-13-27-18/h3-4,7-12,15,18H,5-6,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

WFQNQYONXQTVDU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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